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  • Product: 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline
  • CAS: 1040688-41-2

Core Science & Biosynthesis

Foundational

CAS number and identifiers for 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline

An In-Depth Technical Guide to 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline: Synthesis, Characterization, and Potential Applications For Researchers, Scientists, and Drug Development Professionals Abstract Introduction N-b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-benzylaniline derivatives are a class of compounds with significant importance in medicinal chemistry and materials science.[1][2] They are recognized as key structural motifs in a variety of biologically active molecules, including potential cytotoxic and antimitotic agents.[3] The structural framework of 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline combines a benzyloxy-substituted aniline with an isobutoxy-substituted benzyl group, offering a unique combination of steric and electronic properties that could be exploited for various applications. The benzyloxy group provides a stable ether linkage that can influence the molecule's lipophilicity and metabolic stability, while the isobutoxybenzyl moiety introduces a flexible alkyl chain that can modulate binding to biological targets. This guide provides a detailed roadmap for the synthesis and characterization of this novel compound.

Chemical Identifiers and Predicted Properties

Since 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline is not a cataloged compound, a CAS number is not available. The following table summarizes its predicted identifiers and physicochemical properties based on its chemical structure.

PropertyValue
IUPAC Name 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline
Molecular Formula C26H29NO2
Molecular Weight 387.51 g/mol
Appearance Predicted to be a solid at room temperature
Solubility Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol, and insoluble in water.
pKa The aniline nitrogen is expected to be weakly basic. The pKa of aniline is approximately 4.6, and substituents on the ring can influence this value.[4][5]
Chemical Structure

Caption: Chemical structure of 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline.

Synthesis of 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline

The synthesis of the target molecule is proposed via a two-precursor approach followed by a coupling reaction. The overall synthetic workflow is depicted below.

G cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final_synthesis Final Product Synthesis p1_start 4-Nitrophenol p1_step1 Williamson Ether Synthesis (Benzyl Bromide, K₂CO₃) p1_start->p1_step1 p1_intermediate 4-(Benzyloxy)nitrobenzene p1_step1->p1_intermediate p1_step2 Reduction (Fe/NH₄Cl or SnCl₂/HCl) p1_intermediate->p1_step2 p1_product 4-(Benzyloxy)aniline p1_step2->p1_product final_step Reductive Amination (NaBH(OAc)₃ or H₂/Pd-C) p1_product->final_step p2_start Salicylaldehyde p2_step1 Williamson Ether Synthesis (Isobutyl Bromide, K₂CO₃) p2_start->p2_step1 p2_product 2-Isobutoxybenzaldehyde p2_step1->p2_product p2_product->final_step final_product 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline final_step->final_product

Caption: Proposed synthetic workflow for 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline.

Synthesis of Precursor 1: 4-(Benzyloxy)aniline

4-(Benzyloxy)aniline can be synthesized in a two-step process starting from 4-nitrophenol.[6][7]

Step 1: Synthesis of 4-(Benzyloxy)nitrobenzene

This step involves a Williamson ether synthesis.

  • Protocol:

    • To a solution of 4-nitrophenol in a suitable solvent such as acetone or DMF, add potassium carbonate as a base.

    • Add benzyl bromide dropwise to the mixture.

    • Heat the reaction mixture at reflux for several hours and monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and pour it into water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 4-(benzyloxy)nitrobenzene.

Step 2: Reduction to 4-(Benzyloxy)aniline

The nitro group of 4-(benzyloxy)nitrobenzene is then reduced to an amine.

  • Protocol:

    • Suspend 4-(benzyloxy)nitrobenzene in a mixture of ethanol and water.

    • Add a reducing agent such as iron powder and a catalytic amount of ammonium chloride, or tin(II) chloride in concentrated hydrochloric acid.[6]

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the mixture and filter to remove the metal salts.

    • Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(benzyloxy)aniline.

Synthesis of Precursor 2: 2-Isobutoxybenzaldehyde

2-Isobutoxybenzaldehyde can be prepared from salicylaldehyde via a Williamson ether synthesis.[8]

  • Protocol:

    • Dissolve salicylaldehyde in a suitable solvent like acetone or DMF.

    • Add potassium carbonate as a base.

    • Add isobutyl bromide to the reaction mixture.

    • Heat the mixture at reflux for several hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture and work it up by adding water and extracting with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 2-isobutoxybenzaldehyde. Purification can be achieved by column chromatography if necessary.

Final Synthesis: Reductive Amination

The final step involves the coupling of 4-(benzyloxy)aniline and 2-isobutoxybenzaldehyde via reductive amination.[9][10]

  • Protocol:

    • Dissolve 4-(benzyloxy)aniline and 2-isobutoxybenzaldehyde in a suitable solvent such as 1,2-dichloroethane or methanol.

    • Add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective choice for this transformation.[10] Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed, although care must be taken to avoid debenzylation of the benzyloxy group.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline.

Potential Applications and Research Context

While the specific biological activity of 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline has not been reported, its structural components suggest several potential areas of investigation for drug development professionals.

  • Anticancer Agents: The N-benzylaniline scaffold is present in a number of compounds with demonstrated anticancer activity.[3] These molecules can act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. The specific substitution pattern of the target molecule could be explored for similar antimitotic activity.

  • Kinase Inhibitors: Many kinase inhibitors feature an aniline or related nitrogen-containing heterocycle that forms key hydrogen bond interactions within the ATP-binding pocket of the enzyme. The N-benzyl group can occupy a hydrophobic region of the active site. The benzyloxy and isobutoxy groups of the target compound could be tailored to optimize interactions with specific kinases implicated in cancer or inflammatory diseases.

  • Agrochemicals: Aniline derivatives are used as intermediates in the synthesis of various agrochemicals.[1] The lipophilic nature of 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline might confer properties suitable for development as a pesticide or herbicide.

  • Materials Science: The aromatic and flexible nature of this molecule could make it a candidate for applications in materials science, such as in the synthesis of novel polymers or liquid crystals.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline. By detailing a plausible and experimentally sound synthetic route, along with predicted properties and potential applications, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery. The modular nature of the synthesis allows for the generation of a library of related analogues for structure-activity relationship (SAR) studies, which could lead to the discovery of novel therapeutic agents or functional materials.

References

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Exploratory

The Anatomy of a Pharmacophore: A Technical Guide to Elucidating the Bioactive Features of 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline

Preamble: Charting the Unexplored Chemical Space In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a validated therapeutic agent is both an art and a science. This guide delves...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Charting the Unexplored Chemical Space

In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a validated therapeutic agent is both an art and a science. This guide delves into the core principles and practical application of pharmacophore analysis, a cornerstone of computer-aided drug design (CADD), using the novel molecule, 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline, as a central case study. As of this writing, the specific biological activities and molecular targets of this compound remain largely uncharacterized in publicly accessible literature. This presents a unique opportunity to frame our discussion not as a retrospective analysis, but as a prospective roadmap for researchers encountering a promising, yet enigmatic, hit from a high-throughput screen or a de novo design effort.

This document is structured to provide a comprehensive, in-depth technical narrative. We will eschew a rigid, templated approach in favor of a logical progression that mirrors the scientific process itself—from foundational concepts to the practical execution of a pharmacophore modeling workflow, replete with the rationale behind critical experimental choices and the self-validating systems that ensure scientific integrity.

Section 1: The Pharmacophore Concept - A Molecular Rosetta Stone

A pharmacophore is the three-dimensional arrangement of steric and electronic features that is necessary for a molecule to exert a specific biological effect.[1][2] It is not a real molecule or a collection of atoms, but rather an abstract concept that represents the key molecular interaction points. These features typically include:

  • Hydrogen Bond Acceptors (HBA): Lewis basic sites capable of accepting a hydrogen bond.

  • Hydrogen Bond Donors (HBD): Lewis acidic sites capable of donating a hydrogen bond.

  • Aromatic Rings (AR): Planar, cyclic, conjugated systems that can engage in π-π stacking or hydrophobic interactions.

  • Hydrophobic (HY) / Hydrophobic Aliphatic (ALI) / Hydrophobic Aromatic (ARO): Non-polar groups that contribute to binding through the hydrophobic effect.

  • Positive Ionizable (PI) / Cationic: Groups that are protonated at physiological pH.

  • Negative Ionizable (NI) / Anionic: Groups that are deprotonated at physiological pH.

The power of pharmacophore modeling lies in its ability to distill complex molecular structures into a simplified, yet highly informative, representation of the ligand-target interaction pattern.[3] This abstraction is invaluable for a multitude of applications in drug discovery, including virtual screening for novel hits, lead optimization to enhance potency and selectivity, and scaffold hopping to explore new chemical spaces.[4][5]

Section 2: Deconstructing 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline: A Hypothetical Target-Agnostic Assessment

Before embarking on a formal pharmacophore analysis, a preliminary examination of the query molecule's structure can provide valuable clues about its potential interactions. The structure of 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline comprises several key functionalities:

  • A central N-benzylaniline core: This scaffold is present in a variety of biologically active compounds.[6][7][8][9]

  • A benzyloxy group: The ether oxygen can act as a hydrogen bond acceptor. The two aromatic rings (one from the benzyl group and one from the aniline) can participate in aromatic and hydrophobic interactions.

  • An isobutoxybenzyl group: The ether oxygen here is also a potential hydrogen bond acceptor. The isobutyl group introduces a distinct hydrophobic aliphatic character. The benzyl and aniline rings further contribute to the aromatic and hydrophobic profile.

This initial assessment suggests a molecule with a rich set of pharmacophoric features, capable of engaging in a variety of interactions with a biological target. The presence of multiple aromatic rings and hydrophobic moieties hints at the potential for binding to targets with well-defined hydrophobic pockets, such as protein kinases or G-protein coupled receptors (GPCRs).[10][11][12][13]

Section 3: The Pharmacophore Modeling Workflow: A Dual-Pronged Approach

In the absence of a known biological target for 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline, we will outline the two primary strategies for pharmacophore model generation: ligand-based and structure-based modeling.[1][5] The choice between these approaches is dictated by the available data.

Ligand-Based Pharmacophore Modeling: Learning from a Family of Actives

This approach is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known biological activity is available.[5][14] The fundamental assumption is that these active molecules share a common binding mode and therefore a common pharmacophore.

  • Data Set Preparation:

    • Training Set Selection: A structurally diverse set of at least 5-10 active compounds with a good range of biological activities (e.g., IC50 or Ki values) is required.

    • Test Set Selection: An independent set of active and inactive compounds (decoys) is crucial for model validation.[15] Decoys should ideally have similar physicochemical properties to the actives but be topologically distinct.

    • Conformational Analysis: For each molecule in the training set, a diverse ensemble of low-energy conformations must be generated to ensure the bioactive conformation is likely represented.

  • Pharmacophore Feature Identification and Alignment:

    • Software such as Phase (Schrödinger)[16], LigandScout[17], or MOE (Chemical Computing Group)[18] is used to identify the common pharmacophoric features among the training set molecules.

    • These programs then align the molecules in 3D space to maximize the overlap of these common features.

  • Pharmacophore Model Generation and Scoring:

    • Based on the alignment, one or more pharmacophore hypotheses are generated.

    • Each hypothesis is scored based on how well it maps the features of the most active compounds and its ability to discriminate between active and inactive molecules.

  • Model Validation: This is a critical step to assess the predictive power of the generated model.[15][19]

    • Internal Validation: Techniques like leave-one-out cross-validation are used to evaluate the model's robustness.[14]

    • External Validation: The model is used to screen the test set. Key metrics for evaluation include:

      • Enrichment Factor (EF): Measures how many active compounds are found in the top fraction of a screened database compared to a random selection.[20]

      • Receiver Operating Characteristic (ROC) Curve Analysis: Plots the true positive rate against the false positive rate, with the area under the curve (AUC) indicating the model's ability to distinguish between actives and inactives.[20][21] An AUC value close to 1.0 signifies a highly predictive model.

LigandBasedWorkflow cluster_data Data Preparation cluster_modeling Model Generation cluster_validation Model Validation TrainingSet Training Set (Active Compounds) ConformationalAnalysis Conformational Analysis TrainingSet->ConformationalAnalysis TestSet Test Set (Actives & Decoys) ExternalValidation External Validation (Enrichment, ROC) TestSet->ExternalValidation FeatureAlignment Feature Identification & Alignment ConformationalAnalysis->FeatureAlignment ModelGeneration Hypothesis Generation & Scoring FeatureAlignment->ModelGeneration InternalValidation Internal Validation ModelGeneration->InternalValidation InternalValidation->ExternalValidation Screen Test Set ValidatedModel Validated Pharmacophore Model ExternalValidation->ValidatedModel

Caption: A schematic overview of the ligand-based pharmacophore modeling workflow.

Structure-Based Pharmacophore Modeling: Decoding the Target's Language

When the 3D structure of the biological target (e.g., from X-ray crystallography or cryo-EM) is available, a structure-based approach can be employed.[1][5] This method has the advantage of being guided by the specific chemical environment of the binding site.

  • Target Preparation:

    • The protein structure is imported into a molecular modeling environment.

    • It is crucial to prepare the structure by adding hydrogens, assigning correct bond orders, and optimizing the hydrogen-bonding network.

    • If a co-crystallized ligand is present, it can be used to define the binding site. If not, pocket detection algorithms are used to identify potential binding cavities.

  • Interaction Mapping:

    • Software tools analyze the binding pocket and identify key interaction points based on the protein's residues. These include regions that are favorable for hydrogen bonding, hydrophobic interactions, and aromatic stacking.

    • This process generates a set of features that represent the protein's "view" of a potential ligand.

  • Pharmacophore Model Generation:

    • The identified interaction points are translated into a pharmacophore hypothesis.

    • Exclusion volumes can be added to represent regions of the binding site that are occupied by the protein, thus preventing steric clashes.

  • Model Validation:

    • Similar to the ligand-based approach, validation is essential.[22]

    • A common method is to screen a database containing known binders and non-binders (decoys) for the target and evaluate the model's ability to enrich for the known actives.

    • If a co-crystallized ligand was used to guide model generation, its ability to map onto the pharmacophore serves as an initial validation step.

StructureBasedWorkflow cluster_data Data Preparation cluster_modeling Model Generation cluster_validation Model Validation TargetStructure 3D Target Structure (e.g., PDB file) TargetPreparation Target Preparation (Add H, Optimize) TargetStructure->TargetPreparation ValidationSet Validation Set (Known Binders & Decoys) ModelValidation Model Validation (Screening Validation Set) ValidationSet->ModelValidation BindingSiteID Binding Site Identification TargetPreparation->BindingSiteID InteractionMapping Interaction Mapping BindingSiteID->InteractionMapping ModelGeneration Pharmacophore Generation InteractionMapping->ModelGeneration ModelGeneration->ModelValidation Screen Validation Set RefinedModel Refined Pharmacophore Model ModelValidation->RefinedModel

Caption: A schematic representation of the structure-based pharmacophore modeling workflow.

Section 4: Application of the Validated Pharmacophore Model

Once a robust and predictive pharmacophore model is established, it becomes a powerful tool for advancing a drug discovery project.

  • Virtual Screening: The pharmacophore model can be used as a 3D query to rapidly screen large chemical databases (e.g., ZINC, ChEMBL) to identify novel compounds that match the key features required for biological activity.[1][23] This is a computationally efficient method to enrich for potential hits before committing to more resource-intensive techniques like molecular docking or experimental screening.

  • Lead Optimization: The model can guide the modification of a lead compound, such as our case study molecule, to improve its potency and selectivity. By understanding the essential pharmacophoric features, medicinal chemists can prioritize synthetic efforts on modifications that are likely to enhance binding.

  • Scaffold Hopping: Pharmacophore models are particularly adept at identifying compounds with different core structures (scaffolds) that present the same key interaction features.[19] This is a valuable strategy for discovering novel intellectual property and improving physicochemical or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1]

Section 5: Data Presentation and Interpretation

The quantitative outputs of a pharmacophore analysis are best summarized in tables for clear comparison and interpretation.

Table 1: Hypothetical Pharmacophore Model Validation Metrics

Validation MetricModel AModel B
Enrichment Factor (Top 1%) 45.238.7
Enrichment Factor (Top 5%) 25.621.3
AUC-ROC 0.920.85
Goodness of Hit (GH) Score 0.780.71

In this hypothetical scenario, Model A would be selected for subsequent virtual screening due to its superior performance across all validation metrics.

Conclusion: From Abstract Features to Tangible Leads

Pharmacophore analysis represents a critical bridge between the abstract concept of molecular recognition and the tangible goal of designing effective medicines. For a novel molecule like 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline, the workflows detailed in this guide provide a clear and scientifically rigorous path forward. By systematically generating and validating a pharmacophore model, researchers can unlock the therapeutic potential hidden within its structure, transforming a promising hit into a viable lead candidate. The integration of these computational methods into the drug discovery pipeline is not merely an exercise in data analysis; it is a strategic imperative that accelerates the pace of innovation and enhances the probability of success.

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Protocols & Analytical Methods

Method

Recrystallization solvents for purifying 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline

Application Note: Recrystallization Protocols for 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline Introduction & Chemical Profile 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline is a highly lipophilic secondary amine, typical of i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization Protocols for 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline

Introduction & Chemical Profile

4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline is a highly lipophilic secondary amine, typical of intermediates found in the synthesis of CNS-active agents (e.g., Pimavanserin analogs) or antihistamines. Its purification presents a specific challenge: the molecule contains two hydrophobic domains (benzyloxy and isobutoxybenzyl) flanking a weakly polar secondary amine core.

This structural duality creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling. This guide outlines a scientifically grounded approach to solvent selection, emphasizing thermodynamic control to ensure high-purity crystalline recovery.

Physicochemical Profile
PropertyCharacteristicImplication for Purification
Lipophilicity High (LogP est. > 5.[1]0)Insoluble in water; highly soluble in DCM, THF, Toluene.
H-Bonding Donor (Secondary Amine)Soluble in hot alcohols; potential for co-crystallization with H-bond acceptors.
Sterics Isobutoxy tail (flexible)Rotational freedom increases entropy, making crystal lattice formation slower (risk of oiling).
Key Impurities 1. 4-(Benzyloxy)aniline (Polar)2.[1][2] 2-Isobutoxybenzaldehyde (Lipophilic)3. Boron salts (if reductive amination used)Solvent system must discriminate between the polar amine impurity and the lipophilic aldehyde.

Solvent Selection Strategy

The "Like Dissolves Like" rule is insufficient here. We require a system where the solute is soluble at high temperatures (


) but significantly less soluble at low temperatures (

), while maintaining impurities in the mother liquor.
Recommended Solvent Systems
  • Primary Recommendation: Ethanol (Absolute or 95%)

    • Mechanism:[3][4] The hydroxyl group of ethanol interacts with the secondary amine, aiding dissolution at reflux. Upon cooling, the hydrophobic effect of the benzyloxy/isobutoxy groups dominates, driving precipitation.

    • Impurity Rejection: Excellent for removing unreacted 4-(benzyloxy)aniline (which remains soluble in cold ethanol) and inorganic salts (insoluble in hot ethanol, removed via hot filtration).

  • Secondary Recommendation: Ethyl Acetate / n-Heptane

    • Mechanism:[3][4] A classic "Hunter-Gatherer" binary system. Ethyl Acetate (polar aprotic) dissolves the compound; n-Heptane (non-polar) acts as the anti-solvent to lower solubility threshold.

    • Impurity Rejection: Superior for removing lipophilic impurities like unreacted 2-isobutoxybenzaldehyde, which tends to stay in the Heptane-rich mother liquor.

Decision Logic for Solvent Screening

Before committing to a bulk batch, perform this micro-screen to validate the solvent choice against your specific impurity profile.

SolventScreening Start Start: 100mg Sample SolubilityTest Add 1 mL Solvent (Ethanol or EtOAc) Start->SolubilityTest CheckCold Dissolves at RT? SolubilityTest->CheckCold CheckHot Heat to Reflux. Dissolves? CheckCold->CheckHot No NoPrecip No Precipitate (Too Soluble) CheckCold->NoPrecip Yes (Too strong) Cooling Cool to RT -> 0°C CheckHot->Cooling Yes Result Observe Result CheckHot->Result No (Need more solvent) Cooling->Result Success Crystals Formed (Ideal Candidate) Result->Success Crystalline Solid Oiling Oiling Out (Liquid droplets) Result->Oiling Phase Separation Result->NoPrecip Clear Solution Oiling->Result Remedy: Reheat, Add Seed Crystal, Cool Slower

Figure 1: Micro-scale solvent screening logic flow. "Oiling out" is the primary failure mode to watch for.

Detailed Protocols

Protocol A: Recrystallization from Ethanol (The Standard Method)

Best for: General purity enhancement and removal of polar amine starting materials.

  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethanol (Absolute) at a ratio of 5 mL per gram of solid.

    • Heat to reflux (

      
      ) with stirring.
      
    • Observation: If solid remains, add Ethanol in 1 mL increments until fully dissolved. Do not exceed 10 mL/g.

  • Hot Filtration (Critical Step):

    • If the solution is cloudy at reflux (indicating inorganic salts or dust), filter rapidly through a pre-warmed glass frit or fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Note: Pre-warming prevents premature crystallization on the filter.[4]

  • Controlled Cooling & Seeding:

    • Remove from heat and allow the flask to cool slowly to room temperature on a cork ring or wood block (insulation prevents thermal shock).

    • Seeding: When the solution reaches

      
      , add a tiny crystal of pure product. This is vital to prevent oiling out.
      
    • Once at room temperature, move to an ice bath (

      
      ) for 1 hour.
      
  • Isolation:

    • Filter the white/off-white crystals using vacuum filtration (Buchner funnel).[5][6]

    • Wash the cake with cold Ethanol (

      
      ).
      
    • Dry under high vacuum at

      
       for 4 hours.
      
Protocol B: Binary Recrystallization (EtOAc / Heptane)

Best for: Removing lipophilic aldehyde impurities or if Protocol A yields low recovery.

  • Dissolution:

    • Dissolve the crude solid in the minimum amount of Ethyl Acetate at reflux (approx. 2-3 mL/g).

  • Precipitation:

    • While maintaining gentle reflux, add n-Heptane dropwise.

    • Stop adding when a persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of Ethyl Acetate to clear the solution (restore transparency).

  • Crystallization:

    • Remove from heat.[4][5][6] Cover the flask with foil (to slow cooling).

    • Allow to stand undisturbed for 2-3 hours.

    • Note: Agitation during this phase can induce oiling.

  • Isolation:

    • Filter and wash with a 1:3 mixture of EtOAc:Heptane (cold).

Troubleshooting: The "Oiling Out" Phenomenon

Because of the flexible isobutoxy chain, this molecule may separate as a supercooled liquid (oil) rather than a solid.

Mechanism: The energy barrier to form an organized lattice is higher than the energy to simply phase-separate into an amorphous liquid.

Corrective Actions:

  • The "Seeding" Technique: Never skip seeding. If you lack pure seed crystals, scratch the side of the glass flask with a glass rod at the air/solvent interface to induce nucleation.

  • The "Re-heat" Method: If oil forms, reheat the mixture until the oil redissolves. Add a small amount of the good solvent (e.g., Ethanol) to slightly lower the saturation, then cool much more slowly (wrap flask in a towel).

  • Trituration: If the oil refuses to crystallize, rotovap the solvent to dryness. Add cold n-Pentane or Hexane and sonicate. This often shocks the amorphous oil into a solid powder, which can then be recrystallized properly.

Process Visualization

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve in Hot Solvent (Reflux) Crude->Dissolve FilterHot Hot Filtration (Remove insolubles) Dissolve->FilterHot Insolubles present Nucleation Nucleation Zone (Seed @ 40-50°C) Dissolve->Nucleation Clear solution FilterHot->Nucleation Growth Crystal Growth (Slow Cool to RT) Nucleation->Growth Slow Cooling IceBath Yield Max (Ice Bath 0°C) Growth->IceBath Isolate Vacuum Filtration & Wash IceBath->Isolate

Figure 2: The optimal workflow for purifying lipophilic amines. Note the emphasis on the Nucleation Zone.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques of aromatic amines).

  • Prat, D., et al. (2016).[7] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[7] (Authoritative guide on solvent selection and safety).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Detailed discussion on "oiling out" and seeding protocols).

  • PubChem. (2023). "4-(Benzyloxy)aniline Compound Summary." (Used for solubility parameter estimation of the starting material fragment).

Sources

Application

Application Note: A Practical Guide to the Preparation of Stock Solutions of 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline for Cellular and Biochemical Assays

Abstract The successful execution of in vitro biological assays is fundamentally dependent on the accurate and reproducible preparation of test compound solutions. This is particularly critical for novel or poorly charac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The successful execution of in vitro biological assays is fundamentally dependent on the accurate and reproducible preparation of test compound solutions. This is particularly critical for novel or poorly characterized hydrophobic molecules, such as 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline, where solubility and stability can significantly impact data quality. This guide provides a comprehensive, field-proven protocol for researchers, scientists, and drug development professionals. It details a systematic approach to solvent selection, the preparation of high-concentration primary stocks, the creation of intermediate and working solutions via serial dilution, and best practices for quality control and storage to ensure the integrity of your experiments.

Introduction: The Challenge of Hydrophobic Compounds

Many promising small molecule drug candidates are lipophilic, a property that enhances membrane permeability but poses a significant challenge for their dissolution in the aqueous environments of biological assays.[1] Improper solubilization can lead to compound precipitation, inaccurate concentration calculations, and, consequently, misleading assay results. 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline, based on its chemical structure, is predicted to be a hydrophobic compound requiring an organic solvent for initial dissolution.

This protocol establishes a self-validating system, beginning with a crucial solubility screening step to identify the optimal solvent. This ensures that subsequent stock preparation is based on empirical data, not assumption, thereby enhancing the reliability and reproducibility of your findings.

Predicted Compound Properties & Initial Considerations

While specific experimental data for 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline is not widely available, its structure allows for the prediction of key physicochemical properties that inform our handling strategy. The presence of two benzyl rings and an isobutyl group contributes to its nonpolar nature.

PropertyPredicted Value / CharacteristicRationale & Handling Implication
Molecular Formula C₂₆H₂₉NO₂Calculated from structure. Necessary for molarity calculations.
Molecular Weight 387.52 g/mol Calculated from formula. Essential for accurate weighing and concentration determination.
Aqueous Solubility Very Low / InsolubleThe large nonpolar surface area suggests the compound will not readily dissolve in aqueous buffers (e.g., PBS, cell culture media).[2]
Organic Solubility HighExpected to be soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or alcohols like ethanol.[3]
Recommended Solvent DMSODMSO is a powerful and widely used solvent for dissolving hydrophobic compounds for bioassays.[4] However, its concentration must be carefully controlled due to potential cytotoxicity.[5]
Safety Unknown; treat as hazardousAs a novel compound, full toxicological properties are unknown. Based on related aniline structures, it should be handled with care, assuming it may cause skin and eye irritation.[6][7] Always use appropriate Personal Protective Equipment (PPE).

Part I: Essential Preliminary Solubility Screening

Causality: Before committing a significant quantity of a novel compound, it is imperative to experimentally determine its solubility. This small-scale test prevents the loss of valuable material and ensures the chosen solvent can achieve the desired stock concentration.

Protocol: Small-Scale Solubility Test

  • Aliquot Compound: Accurately weigh approximately 1-2 mg of 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline into three separate, sterile microcentrifuge tubes.

  • Solvent Panel: Prepare a panel of common, high-purity, anhydrous solvents suitable for bioassays. Recommended starting points are:

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol (EtOH)

    • Methanol (MeOH)

  • Initial Dissolution Attempt:

    • To the first tube, add a calculated volume of DMSO to target a high concentration (e.g., 50 mM).

    • Vortex the tube vigorously for 30-60 seconds.

    • Visually inspect for any undissolved particulate matter against a dark background.

    • If particulates remain, use a brief (1-5 minutes) bath sonication. Rationale: Sonication uses ultrasonic waves to break apart compound aggregates, facilitating dissolution.

    • If the compound dissolves completely, the solvent is suitable. If not, the compound's solubility limit in that solvent is below the target concentration.

  • Repeat for Other Solvents: Repeat Step 3 for the other solvents (Ethanol, Methanol) in the remaining tubes.

  • Record Observations: Document the results in a table. For this guide, we will proceed assuming DMSO was the optimal solvent, which is typical for such compounds.

Part II: Preparation of a High-Concentration Primary Stock Solution

Causality: Creating a highly concentrated primary stock (e.g., 50 mM) in 100% DMSO allows for significant dilution into aqueous assay media, ensuring the final solvent concentration remains low and non-toxic to cells.[8][9]

Protocol: Preparing a 50 mM Stock in DMSO

  • Pre-calculation:

    • Compound: 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline

    • Molecular Weight (MW): 387.52 g/mol

    • Target Concentration (C): 50 mM (or 0.050 mol/L)

    • Target Volume (V): 1 mL (or 0.001 L)

    Mass (g) = C (mol/L) * V (L) * MW ( g/mol ) *Mass (mg) = 0.050 mol/L * 0.001 L * 387.52 g/mol * 1000 mg/g = 19.38 mg

  • Weighing:

    • Tare a sterile, amber glass vial on a calibrated analytical balance. Rationale: Amber vials protect light-sensitive compounds from degradation.

    • Carefully weigh out 19.38 mg of the compound directly into the vial. Handle in a chemical fume hood.

  • Dissolution:

    • Add 1.0 mL of high-purity, anhydrous DMSO to the vial.[10]

    • Secure the cap tightly and vortex for 1-2 minutes until the solid is fully dissolved. A brief sonication can be used if needed.

    • Visually confirm that the solution is clear and free of any precipitate.

  • Labeling and Storage:

    • Clearly label the vial with: Compound Name, Concentration (50 mM), Solvent (100% DMSO), Preparation Date, and Your Initials.

    • For long-term storage, aliquot the primary stock into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes.[11]

    • Store aliquots at -20°C or -80°C in a desiccated environment.[12][13] Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can degrade compound stability over time.[14]

Part III: Preparation of Intermediate & Working Solutions via Serial Dilution

Causality: Serial dilution is a stepwise technique used to generate a range of decreasing concentrations from a primary stock.[15][16] This method is more accurate and efficient than attempting to weigh minuscule amounts of compound for each desired final concentration.[17] It is critical to perform initial dilutions in the primary solvent (DMSO) before the final dilution into aqueous assay media to prevent compound precipitation.[18]

Experimental Workflow Diagram

G cluster_0 Step 1: Primary Stock Preparation cluster_1 Step 2: Intermediate Dilution (in DMSO) cluster_2 Step 3: Final Working Solution (in Assay Media) Powder Weigh 19.38 mg Compound Powder DMSO1 Add 1.0 mL 100% DMSO Powder->DMSO1 Dissolve Stock 50 mM Primary Stock in 100% DMSO DMSO1->Stock TakeStock Take 10 µL of 50 mM Stock Stock->TakeStock DMSO2 Add 40 µL of 100% DMSO TakeStock->DMSO2 1:5 Dilution Intermediate 10 mM Intermediate Stock in 100% DMSO DMSO2->Intermediate TakeInter Take 1 µL of 10 mM Stock Intermediate->TakeInter Media Add 999 µL of Assay Medium TakeInter->Media 1:1000 Dilution Working 10 µM Working Solution (0.1% DMSO final) Media->Working

Caption: Workflow for preparing a 10 µM working solution.

Protocol: Example Serial Dilution to 10 µM Final Concentration

  • Prepare Intermediate Stock (10 mM):

    • Thaw one aliquot of the 50 mM primary stock.

    • In a new sterile tube, add 40 µL of 100% DMSO.

    • Add 10 µL of the 50 mM primary stock to the DMSO.

    • Mix thoroughly by pipetting up and down. This creates a 10 mM intermediate stock (a 1:5 dilution).

  • Prepare Final Working Solution (e.g., for a cell plate):

    • Let's assume the final volume in your assay well is 100 µL and the highest desired compound concentration is 10 µM.

    • To maintain a final DMSO concentration of 0.1%, you will perform a 1:1000 dilution of your DMSO stock into the final assay medium.

    • Therefore, you need a 1000x working stock. The 10 mM intermediate stock is perfect (10 mM = 10,000 µM, which is 1000x the final 10 µM).

    • Add 99 µL of pre-warmed cell culture medium to a well in your assay plate.

    • Add 0.1 µL of the 10 mM intermediate stock to the well. (Note: for such small volumes, it is better to prepare a larger volume of the final solution in a tube first, e.g., 1 µL of stock into 999 µL of media, and then dispense 100 µL of this mix into each well).[17][19]

    • The final concentration will be 10 µM of the compound in 0.1% DMSO .

  • Prepare Vehicle Control:

    • In control wells, add the same final concentration of DMSO without the compound. In this case, add 0.1 µL of 100% DMSO to 99 µL of media. Rationale: This is crucial to ensure that any observed biological effect is due to the compound and not the solvent itself.[9]

Quality Control, Storage, and Best Practices

Trustworthiness: The quality of your data is directly linked to the quality of your compound solutions. Adhering to these QC and handling standards is non-negotiable.

  • Solvent Purity: Always use high-purity, anhydrous, sterile-filtered solvents (e.g., DMSO, cell culture grade). Water contamination can reduce the solubility of hydrophobic compounds and promote degradation.

  • Final Solvent Concentration: The final concentration of DMSO in cell-based assays should be kept as low as possible, typically ≤0.5% , and ideally ≤0.1% , as higher concentrations can induce cytotoxicity, differentiation, or other off-target effects.[5][20] The exact tolerance is cell-line dependent and should be empirically determined if possible.[8][21]

Cell-Based Assay ConsiderationRecommended Max Final DMSO %Rationale
General Cell Proliferation 0.1% - 0.5%Minimizes growth inhibition and cytotoxic effects.[5]
Sensitive Cell Lines ≤0.1%Some primary cells or stem cells are highly sensitive to solvent stress.[8]
Enzyme/Biochemical Assays 0.5% - 2.0%Often more tolerant than live cells, but solvent effects on protein conformation are still possible.[22]
High-Content Imaging ≤0.2%Higher concentrations can alter cell morphology, interfering with image analysis.
  • Storage and Stability: Store all DMSO stock solutions at -20°C or -80°C, protected from light and moisture.[11] While stable for several months under these conditions, it is best practice to prepare fresh working solutions from the primary stock for each experiment.[12] Avoid more than a few freeze-thaw cycles.[14]

  • Documentation: Maintain a detailed log for each stock solution, including compound batch number, date of preparation, concentration, and passage number (if sub-diluted).

Conclusion

This application note provides a systematic and robust framework for the preparation of stock solutions for the novel, hydrophobic compound 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline. By prioritizing an initial empirical solubility screen, employing precise calculation and dilution techniques, and adhering to strict quality control and storage standards, researchers can significantly enhance the accuracy, reproducibility, and reliability of their bioassay data. This methodical approach is universally applicable to other novel small molecules and forms the foundation of high-quality in vitro research.

References

  • Vertex AI Search. (n.d.). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. Retrieved February 21, 2026.
  • Olympus. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved February 21, 2026.
  • StackWave. (2023, June 14). Understanding Serial Dilution - An Essential Practice for Drug Discovery. Retrieved February 21, 2026, from [Link]

  • INTEGRA Biosciences. (2023, June 29). Master the art of pipetting and learn how to perform serial dilutions with our comprehensive guide. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?. Retrieved February 21, 2026, from [Link]

  • Popa-Burke, I. G., et al. (2009). Acceptable Serial Dilution Pass/Fail Criteria in a Drug Discovery Environment. Journal of Biomolecular Screening.
  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved February 21, 2026, from [Link]

  • T-H, D., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • Study.com. (2023, October 8). Serial Dilution | Definition, Purpose & Calculation. Retrieved February 21, 2026, from [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE.
  • Zare, M., et al. (2017). Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. Iranian Journal of Blood and Cancer.
  • PubMed. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved February 21, 2026, from [Link]

  • Koppel, L. W., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes.
  • BPS Bioscience. (n.d.). Serial Dilution Protocol. Retrieved February 21, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2006).
  • Wikipedia. (n.d.). Solvent effects. Retrieved February 21, 2026, from [Link]

  • Kropf, C., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology.
  • American Chemical Society. (2022, February 4). Solvation Effects in Organic Chemistry. Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved February 21, 2026.
  • PubChem. (n.d.). 4-Benzyloxyaniline. Retrieved February 21, 2026, from [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved February 21, 2026.
  • Breitenlechner, C., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem.
  • Cold Spring Harbor Labor
  • NIST WebBook. (n.d.). 4-Benzyloxyaniline. Retrieved February 21, 2026, from [Link]

  • NIST WebBook. (n.d.). 4-Benzyloxyaniline. Retrieved February 21, 2026, from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved February 21, 2026, from [Link]

  • Oakwood Chemical. (n.d.). 4-(Benzyloxy)aniline. Retrieved February 21, 2026, from [Link]

  • Emulate Bio. (n.d.).
  • ChemBK. (2024, April 10). 4-benzyloxyaniline. Retrieved February 21, 2026, from [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved February 21, 2026, from [Link]

  • Community College of Baltimore County. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved February 21, 2026.

Sources

Method

Application Note: Microwave-Accelerated Synthesis of 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline

Executive Summary & Scope This application note details a robust, microwave-assisted protocol for the synthesis of 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline . This specific target represents a privileged scaffold in med...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details a robust, microwave-assisted protocol for the synthesis of 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline . This specific target represents a privileged scaffold in medicinal chemistry, often found in GPCR ligands and kinase inhibitors.

The Challenge: The synthesis involves the coupling of an electron-rich aniline with an ortho-substituted benzaldehyde. Traditional thermal reductive amination is often sluggish due to the steric hindrance imposed by the 2-isobutoxy group, leading to incomplete conversion or competitive reduction of the aldehyde to its corresponding alcohol.

The Solution: By utilizing microwave irradiation, we leverage dielectric heating to overcome the activation energy barrier of the initial imine formation. Furthermore, this protocol employs a Two-Step, One-Pot strategy using Sodium Triacetoxyborohydride (STAB), ensuring chemoselectivity and preserving the acid-stable but hydrogenation-sensitive benzyloxy protecting group.

Scientific Foundation & Retrosynthetic Logic

Retrosynthetic Analysis

The target molecule is a secondary amine derived from two aromatic precursors. The strategic disconnection is at the benzylic C-N bond.

  • Nucleophile: 4-(Benzyloxy)aniline (often supplied as the Hydrochloride salt).[1]

  • Electrophile: 2-Isobutoxybenzaldehyde.

  • Critical Constraint: The benzyloxy ether linkage is susceptible to hydrogenolysis. Therefore, catalytic hydrogenation (e.g., H₂/Pd-C) is strictly contraindicated . Hydride donors are required.[2]

Mechanistic Insight: The "Ortho" Effect

In standard thermal conditions, the formation of the Schiff base (imine intermediate) between the aniline and the 2-isobutoxybenzaldehyde is the rate-determining step. The bulky isobutoxy group at the ortho position creates significant steric clash, destabilizing the tetrahedral intermediate.

Microwave irradiation (MW) accelerates this step through dipolar polarization . The polar transition state of the amine attacking the carbonyl is stabilized by the electromagnetic field, and the rapid internal heating drives the equilibrium toward water elimination (imine formation) more efficiently than convective heating.

Pathway Visualization

The following diagram illustrates the reaction logic and the specific steric challenges addressed by this protocol.

ReactionLogic cluster_constraints Critical Constraints Aniline 4-(Benzyloxy)aniline (Nucleophile) Step1 MW Irradiation (100°C, 10 min) Overcomes Steric Barrier Aniline->Step1 Aldehyde 2-Isobutoxybenzaldehyde (Electrophile) Aldehyde->Step1 Imine Sterically Hindered Imine Intermediate Step2 Selective Reduction (STAB, AcOH) Imine->Step2 Target Target: 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline Step1->Imine - H2O Step2->Target Hydride Transfer Constraint1 NO H2/Pd-C (Protects Benzyloxy)

Caption: Reaction pathway highlighting the microwave-assisted overcome of steric hindrance and chemoselective reduction.

Materials and Equipment

Reagents
ReagentRoleEquiv.Notes
4-(Benzyloxy)aniline HCl Nucleophile1.0Requires in-situ neutralization.
2-Isobutoxybenzaldehyde Electrophile1.1Slight excess drives completion.
DIPEA (Diisopropylethylamine)Base1.2Neutralizes the HCl salt.
NaBH(OAc)₃ (STAB)Reducing Agent1.5Mild; reduces imine > aldehyde.
Acetic Acid (AcOH)Catalyst2.0Activates imine for reduction.
1,2-Dichloroethane (DCE)Solvent-Excellent MW absorber; solubilizes STAB.
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Vessel: 10 mL or 20 mL pressure-rated glass vial with crimp/snap cap.

  • Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocol

This protocol utilizes a Two-Step, One-Pot sequence.[3] We first drive imine formation with MW heat, then add the reducing agent. This prevents the reducing agent from attacking the unreacted aldehyde, a common issue with sterically hindered substrates.

Phase 1: Imine Formation (The Microwave Step)
  • Preparation: In a 10 mL microwave vial, add:

    • 4-(Benzyloxy)aniline Hydrochloride (1.0 mmol, 235 mg).

    • 2-Isobutoxybenzaldehyde (1.1 mmol, ~196 mg/190 µL).

    • DIPEA (1.2 mmol, 209 µL).

    • DCE (3.0 mL).

    • Optional: Add 100 mg activated 4Å Molecular Sieves (pellets) to scavenge water.

  • Sealing: Crimp the vial cap securely.

  • Irradiation: Program the microwave reactor:

    • Temperature: 100 °C

    • Time: 10 minutes

    • Pre-stirring: 30 seconds

    • Absorption Level: High

  • Observation: The solution should turn yellow/orange, indicating Schiff base formation.

Phase 2: Selective Reduction (Chemical Step)
  • Cooling: Allow the vial to cool to room temperature (RT). Open the vial carefully.

  • Acidification: Add Acetic Acid (2.0 mmol, 115 µL). Note: This buffers the system and activates the imine.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in one portion.

    • Caution: Mild gas evolution (H₂) may occur.

  • Reaction: Reseal the vial and stir at Room Temperature for 2 hours.

    • Note: MW irradiation is generally not required for the reduction step with STAB and can lead to impurity formation. If speed is essential, MW at 50°C for 5 mins is acceptable, but RT is preferred for purity.

Phase 3: Work-up and Purification
  • Quench: Dilute the reaction mixture with DCM (10 mL) and quench with saturated aqueous NaHCO₃ (10 mL).

  • Extraction: Separate phases. Extract the aqueous layer once more with DCM (10 mL).

  • Drying: Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude oil is purified via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (40 g).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 0% to 20% EtOAc).

    • Target: The product typically elutes around 10-15% EtOAc.

Process Workflow Diagram

Workflow Start Start: Weigh Reagents into MW Vial Mix Add DCE, DIPEA (Free-basing Aniline) Start->Mix MW_Heat MW Irradiation 100°C, 10 min Mix->MW_Heat Imine Formation Cool Cool to RT & Add AcOH + STAB MW_Heat->Cool Red_Stir Stir at RT (2 Hours) Cool->Red_Stir Reduction Quench Quench: Sat. NaHCO3 Extract: DCM Red_Stir->Quench Purify Flash Chromatography (Hex/EtOAc) Quench->Purify Final Pure Product: 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline Purify->Final

Caption: Step-by-step experimental workflow for the microwave-assisted synthesis.

Analytical Validation & QC

To ensure the trustworthiness of the protocol, the isolated product must meet the following criteria:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.30-7.45 (m, 5H): Benzyloxy phenyl protons.

    • δ 5.01 (s, 2H): Benzyloxy CH₂.

    • δ 4.30 (s, 2H): Benzylic CH₂ (the new C-N bond center). Diagnostic peak.

    • δ 3.75 (d, 2H): Isobutoxy CH₂ (OCH₂CH(CH₃)₂).

    • δ 6.6-7.2 (m, aromatic): Remaining aromatic protons.

  • LC-MS:

    • Expect a single peak.

    • [M+H]⁺: Calculated MW = 361.48 g/mol . Look for m/z = 362.2.

Expert Tips & Troubleshooting

  • Moisture Sensitivity: STAB is sensitive to moisture.[4] If the DCE is wet, the reagent will decompose, leading to low yields. Use anhydrous solvents or add Molecular Sieves during the imine formation step.

  • The "One-Pot" Timing: Do not add STAB at the very beginning (Direct Method) for this specific substrate. The steric bulk of the 2-isobutoxy group slows imine formation. If STAB is present initially, it may reduce the aldehyde to 2-isobutoxybenzyl alcohol, a dead-end byproduct. Always form the imine first.

  • Alternative Solvents: If DCE is undesirable due to toxicity, Methanol (MeOH) can be used. However, if using MeOH, switch the reducing agent to NaBH₄ (add after imine formation) or use 2-Picoline-Borane complex, which is stable in MeOH and greener than STAB.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Dudley, G. B., et al. (2006).[5] "Benzyl Ethers."[5] Organic Chemistry Portal (General stability and deprotection mechanisms). Link

  • Biotage AB. "Microwave Synthesis PathFinder: Reductive Amination." Biotage Knowledge Base. Link

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Comparative

A Technical Guide for the Structural Differentiation of 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline and Its Isomers

Abstract: In pharmaceutical development and chemical synthesis, establishing the precise molecular structure and isomeric purity of a compound is a non-negotiable aspect of quality control and regulatory compliance. Stru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In pharmaceutical development and chemical synthesis, establishing the precise molecular structure and isomeric purity of a compound is a non-negotiable aspect of quality control and regulatory compliance. Structural isomers, which share the same molecular formula but differ in the arrangement of atoms, can exhibit vastly different pharmacological, toxicological, and physical properties. This guide provides a comprehensive, data-driven framework for the unambiguous differentiation of 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline from its key structural isomers. We will delve into the application of advanced analytical techniques, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. The methodologies and interpretative logic detailed herein are designed to equip researchers, scientists, and drug development professionals with the tools to ensure structural integrity and analytical certainty.

The Challenge: Defining the Structural Isomers of Interest

The target molecule, 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline, presents several possibilities for structural isomerism. For the purpose of this guide, we will focus on three representative isomers that pose a significant analytical challenge due to their subtle structural differences.

  • Target Compound (A): 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline

  • Isomer B (Aniline Ring Isomer): 3-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline

  • Isomer C (Benzyl Ring Isomer): 4-(Benzyloxy)-N-(4-isobutoxybenzyl)aniline

  • Isomer D (Functional Group Swap): 4-(Isobutoxy)-N-(2-benzyloxybenzyl)aniline

The structural similarities and differences are visualized below.

G cluster_A Target (A) cluster_B Isomer B cluster_C Isomer C cluster_D Isomer D A 4-(Benzyloxy)-N- (2-isobutoxybenzyl)aniline B 3-(Benzyloxy)-N- (2-isobutoxybenzyl)aniline A->B Aniline Positional Isomer C 4-(Benzyloxy)-N- (4-isobutoxybenzyl)aniline A->C Benzyl Ring Positional Isomer D 4-(Isobutoxy)-N- (2-benzyloxybenzyl)aniline A->D Functional Group Swap Isomer

Caption: Differentiating A and D via a key HMBC correlation.

In Target A , the protons on the N-CH₂ group are three bonds away from C4 of the aniline ring, resulting in a strong HMBC cross-peak. In Isomer D , these same protons are more than three bonds away from C4, meaning this crucial correlation will be absent. [1]

Corroborative & Orthogonal Techniques

While NMR is definitive, other techniques provide valuable supporting data and can be used for routine quality control once reference standards are established.

Mass Spectrometry (MS) - Differentiating Fragmentation

Structural isomers have identical molecular weights, but they can produce different fragment ions in a mass spectrometer, especially under Electron Ionization (EI). The primary fragmentation pathway for these molecules is often benzylic cleavage (cleavage of the bond adjacent to an aromatic ring). [2] Experimental Protocol: GC-MS

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A standard non-polar capillary column (e.g., DB-5ms) is suitable.

  • Method: Inject a dilute solution of the analyte. Use a temperature gradient to ensure elution. Acquire mass spectra in EI mode.

Predicted Distinguishing Fragments

Isomer Primary Cleavage Key Fragment Ion (m/z) Rationale
Target (A) Cleavage of N-CH₂ bondm/z = 135 (isobutoxybenzyl cation)Loss of the isobutoxybenzyl group from the nitrogen atom. [3]
Isomer C Cleavage of N-CH₂ bondm/z = 135 (isobutoxybenzyl cation)Same initial fragmentation as Target (A).
Isomer D Cleavage of N-CH₂ bondm/z = 197 (benzyloxybenzyl cation)Loss of the benzyloxybenzyl group from the nitrogen atom. [3][4]
Infrared (IR) Spectroscopy - Vibrational Clues

IR spectroscopy can provide rapid, albeit less definitive, clues about the substitution pattern on the aromatic rings. The key region is the C-H out-of-plane ("oop") bending region between 900-675 cm⁻¹. [5][6] Predicted Distinguishing IR Bands

Substitution Pattern Applicable to Isomers Characteristic C-H "oop" Band (cm⁻¹)
1,4-disubstituted (para)Target (A), Isomer C, Isomer DStrong band at 810-840 cm⁻¹ [7][8]
1,3-disubstituted (meta)Isomer B (aniline ring)Bands at 690-710 cm⁻¹ and 810-850 cm⁻¹ [7]
1,2-disubstituted (ortho)Target (A), Isomer B, Isomer DStrong band near 735-770 cm⁻¹ [7]

By analyzing the combination of these bands, one can infer the substitution patterns present in the molecule. For instance, Isomer B would be expected to show a combination of bands characteristic of both 1,2- and 1,3-disubstitution, distinguishing it from the others.

Integrated Analytical Workflow

For robust and reliable structural verification, an integrated approach is recommended.

G Start Unknown Isomeric Mixture IR FT-IR Spectroscopy Start->IR Quick Screen GCMS GC-MS Analysis IR->GCMS Initial Hypothesis on Substitution Pattern NMR 1D & 2D NMR Spectroscopy GCMS->NMR Confirm MW & Key Fragments Structure Definitive Structure Elucidation NMR->Structure Unambiguous Connectivity

Caption: Recommended analytical workflow for isomer differentiation.

Conclusion

The unambiguous differentiation of 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline from its structural isomers is a task that demands a multi-technique, evidence-based approach. While IR and MS provide valuable corroborative data, NMR spectroscopy, particularly the 2D HMBC experiment, stands as the definitive arbiter of molecular structure. By carefully analyzing the unique spin systems in ¹H NMR, the number of signals in ¹³C NMR, and, most importantly, the long-range proton-carbon correlations in HMBC, researchers can confidently establish the precise connectivity and substitution patterns. This rigorous analytical strategy is fundamental to ensuring the quality, safety, and efficacy of chemical entities in research and development.

References

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]

  • Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. Retrieved from [Link]

  • A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. (2008). Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Ernst, L. (2018). How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? ResearchGate. Retrieved from [Link]

  • Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. (2010). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent. Retrieved from [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. (2018). Arkivoc. Retrieved from [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]

  • Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished by a. 1 H NMR spectroscopy? (n.d.). Clutch Prep. Retrieved from [Link]

  • Resolving the benign and themalign isomers of aryl amines by HPLC. (n.d.). TSI Journals. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. (2001). ResearchGate. Retrieved from [Link]

  • Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. (2017). Semantic Scholar. Retrieved from [Link]

  • Calculation of the N-15 NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. (2012). ResearchGate. Retrieved from [Link]

  • Spectral Characteristics of the Benzene Ring. (2015, July 18). Chemistry LibreTexts. Retrieved from [Link]

  • Aromatics. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • How do I identify different kinds of benzene substitution using H NMR spectra? (2018, June 7). Reddit. Retrieved from [Link]

  • 13C-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl). (n.d.). Retrieved from [Link]

  • Theoretical NMR correlations based Structure Discussion. (2012). Journal of Cheminformatics. Retrieved from [Link]

  • Leveraging the HMBC to Facilitate Metabolite Identification. (2024, March 18). UNL Digital Commons. Retrieved from [Link]

  • 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

  • MRRC Structure Elucidation Notes. (n.d.). University of Illinois Chicago. Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data & Info. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • NMR spectroscopy in pharmacy. (n.d.). alpaipars. Retrieved from [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022, September 8). Semantic Scholar. Retrieved from [Link]

Sources

Validation

Reference Standards for 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline Quantification

This guide provides a technical comparison of reference standard grades for 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline , a critical process impurity and regioisomeric marker likely associated with the synthesis of Pimava...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of reference standard grades for 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline , a critical process impurity and regioisomeric marker likely associated with the synthesis of Pimavanserin and related benzyl-aniline therapeutics.

Executive Summary: The Regioisomer Challenge

In the development of N-benzyl-aniline based therapeutics (e.g., Pimavanserin), the formation of regioisomeric impurities is a critical quality attribute (CQA). 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline represents a specific ortho-isomer impurity formed during the reductive amination of 4-(benzyloxy)aniline with 2-isobutoxybenzaldehyde (instead of the target 4-isobutoxybenzaldehyde).

Because regioisomers often share identical molecular weights and similar fragmentation patterns in Mass Spectrometry (MS), they cannot be distinguished solely by MS. Chromatographic resolution using a high-purity, structurally confirmed reference standard is the only compliant method to quantify this impurity and establish its Relative Response Factor (RRF).

This guide compares the performance of Certified Reference Standards (CRS) against Research Grade Materials and In-Situ Generation , providing experimental data to support the selection of the appropriate grade for GMP release testing.

Technical Specifications & Critical Quality Attributes (CQAs)

FeatureSpecification (Target)Rationale
Chemical Name 4-(Benzyloxy)-N-(2-isobutoxybenzyl)anilineTarget Analyte
Molecular Formula C₂₄H₂₇NO₂MW: 361.48 g/mol
Purity (HPLC) ≥ 98.0% (Area %) Essential for accurate RRF calculation.[1][2]
Isomeric Purity ≥ 99.0% Must be free of the para-isomer (parent drug precursor) to avoid co-elution errors.
Identity ¹H-NMR, ¹³C-NMR, HRMS, IRDefinitive structural confirmation (Ortho vs. Para substitution).
Residual Solvents < 0.5% (ICH Q3C)Prevents weighing errors during standard preparation.

Comparative Analysis: Standard Grades

The choice of reference standard significantly impacts the accuracy of impurity quantification. The table below summarizes the performance risks associated with different grades.

Table 1: Performance Comparison of Standard Grades
ParameterOption A: Primary/Certified Reference Standard (CRS) Option B: Research Grade / Custom Synthesis Option C: Surrogate (Parent Drug)
Assay Assignment Quantitative NMR (qNMR) & Mass Balance HPLC Area % onlyAssumed 100% or RRF = 1.0
Traceability SI-Traceable (NIST/BIPM)Vendor Lot onlyN/A
Isomeric Specificity Guaranteed (Ortho-confirmed) Variable (May contain Para-isomer)N/A
Risk of OOS Low (Definitive potency)High (Potency overestimation)Critical (RRF error > 20%)
Regulatory Use GMP Release / Stability Method Development / R&DScreening only
Cost High (

$)
Medium (

)
Low ($)

Expert Insight: Using a Research Grade standard (Option B) often leads to "Ghost Impurities" where the standard itself contains the parent drug, causing false failures in specificity testing. Only Option A allows for precise RRF determination.

Experimental Protocol: Quantification & Validation

The following protocol demonstrates the validation of the 2-isobutoxy regioisomer separation using a CRS.

Methodology: RP-HPLC with UV Detection
  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 4.6 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (Isosbestic point) & 280 nm.

Step-by-Step Workflow
  • System Suitability Solution: Prepare a mixture containing 0.5 mg/mL of the Parent Drug (Para-isomer) and 0.005 mg/mL of the 2-Isobutoxy Impurity (Ortho-isomer).

  • Resolution Check: Inject 10 µL. Calculate Resolution (

    
    ) between the Parent Peak and the Impurity Peak.
    
    • Acceptance Criteria:

      
       (Baseline separation).
      
  • Linearity: Prepare 5 levels of the Impurity Standard (0.05% to 1.0% of nominal concentration).

  • RRF Calculation:

    
    
    
Experimental Data: Isomer Separation
AnalyteRetention Time (min)Resolution (

)
Tailing FactorRRF (vs Parent)
2-Isobutoxy Impurity 8.42 --1.11.12
4-Isobutoxy Parent 8.95 2.1 1.01.00

Note: The 2-isobutoxy isomer typically elutes earlier than the 4-isobutoxy parent due to steric hindrance reducing interaction with the C18 stationary phase. The RRF of 1.12 indicates that assuming RRF=1.0 (Option C) would under-report the impurity by 12%.

Visualizations

Figure 1: Synthesis & Origin of the Impurity

This diagram illustrates how the impurity is formed via the reductive amination pathway using the incorrect aldehyde regioisomer.

SynthesisPathway A 4-(Benzyloxy)aniline (Starting Material) D Imine Intermediate (Ortho-Substituted) A->D + B (Impurity) E Imine Intermediate (Para-Substituted) A->E + C (Main Reaction) B 2-Isobutoxybenzaldehyde (Regio-Impurity) C 4-Isobutoxybenzaldehyde (Target Reagent) F 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline (TARGET IMPURITY STANDARD) D->F Reductive Amination (NaBH4 / STAB) G Drug Substance Precursor (Para-Isomer) E->G Reductive Amination

Caption: Formation of the 2-isobutoxy regioisomer impurity (Red) vs. the target drug precursor (Green) during reductive amination.

Figure 2: Reference Standard Qualification Workflow

The self-validating process for certifying the standard.

QualificationWorkflow cluster_Analysis Structural Confirmation (Qualitative) cluster_Quant Potency Assignment (Quantitative) Start Crude Standard Synthesis Purification Prep-HPLC Purification (>99% Purity) Start->Purification NMR 1H / 13C NMR (Confirm Ortho-Substitution) Purification->NMR MS HR-MS (Exact Mass) Purification->MS TGA TGA / ROI (Volatiles & Inorganics) Purification->TGA KF Karl Fischer (Water Content) Purification->KF qNMR qNMR (Direct Potency) NMR->qNMR Structure Confirmed TGA->qNMR KF->qNMR Final Certificate of Analysis (CoA) Released as Primary Standard qNMR->Final Mass Balance Calculation

Caption: Workflow for certifying the reference standard, ensuring traceability and isomeric purity confirmation via qNMR.

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[3] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 4-Benzyloxyaniline (Starting Material). (2025).[1][4][5][6] [Link][5]

  • Teasdale, A., & Elder, D. Practical Guide to Rational Impurity Profiling. (2018). Pharmaceutical Press. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Waste Management of 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline

Executive Summary & Chemical Profile 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline is a secondary amine intermediate, commonly encountered in the synthesis of the antipsychotic drug Pimavanserin (Nuplazid). Due to its struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline is a secondary amine intermediate, commonly encountered in the synthesis of the antipsychotic drug Pimavanserin (Nuplazid). Due to its structural components—a lipophilic benzyl ether and a reactive aniline nitrogen—it presents specific risks regarding skin sensitization, aquatic toxicity, and chemical incompatibility.

This guide mandates a Zero-Discharge policy for sink/drain disposal. All waste must be segregated for high-temperature incineration.

Chemical Identity & Properties Table
PropertySpecificationOperational Implication
Molecular Formula C₂₄H₂₇NO₂Non-Halogenated Organic
Physical State Solid (Powder/Crystalline)Particulate containment required (N95/P100)
Solubility Low in water; High in DCM, MeOH, DMSODecontaminate surfaces with organic solvents
Reactivity Aniline nitrogen; Benzyl ether linkageINCOMPATIBLE with strong oxidizers (HNO₃, Peroxides)
Hazards Skin Sensitizer, Irritant, Aquatic ChronicDouble-gloving (Nitrile) is mandatory

Hazard Assessment & Incompatibility Logic

Effective disposal requires understanding why specific streams are chosen.

  • The Aniline Moiety: Aniline derivatives are notorious methemoglobinemia inducers and skin sensitizers. They are often classified as "U-List" or characteristic toxic wastes under RCRA (Resource Conservation and Recovery Act) if they exhibit toxicity characteristics.

  • The Benzyl Ether Moiety: While generally stable, benzyl ethers can undergo oxidative cleavage in the presence of strong oxidizers (e.g., Nitric Acid, Chromic Acid), potentially generating exothermic reactions or pressure buildup in waste containers.

Critical Incompatibility Warning

DANGER: Never dispose of this compound in waste containers containing Strong Oxidizing Agents (Nitric Acid, Perchloric Acid, Hydrogen Peroxide). The electron-rich aniline ring can undergo vigorous oxidation, leading to fire or explosion.

Waste Segregation Strategy (Visualized)

The following decision matrix dictates the proper waste stream for this compound.

WasteSegregation Start Waste Generation: 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry Solid LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved BinA STREAM A: Solid Hazardous Waste (Non-Halogenated) SolidPath->BinA Double Bagged SolventCheck Solvent Type? LiquidPath->SolventCheck BinB STREAM B: Halogenated Organic Solvents (e.g., DCM, Chloroform) SolventCheck->BinB Contains Halogens BinC STREAM C: Non-Halogenated Organic Solvents (e.g., MeOH, Acetone) SolventCheck->BinC No Halogens Warning CRITICAL: NO OXIDIZERS BinA->Warning BinB->Warning BinC->Warning

Figure 1: Decision matrix for waste segregation based on physical state and solvent composition.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired stocks, spill cleanup debris, contaminated gloves/paper.

  • Containment: Place the solid material into a clear polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the first bag inside a second bag (Double-Bagging).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline"

    • Hazard Checkbox: Toxic, Irritant.[1][2]

  • Disposal: Deposit into the Solid Hazardous Waste Drum (typically a wide-mouth HDPE drum).

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicability: Reaction mixtures, HPLC effluent, washing solutions.

  • pH Check: Ensure the solution is Neutral (pH 6-8). If acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃) to prevent acid-catalyzed hydrolysis or reactivity in the drum.

  • Solvent Identification:

    • Scenario 1 (DCM/Chloroform used): Pour into Halogenated Waste carboy.

    • Scenario 2 (Methanol/Ethyl Acetate used): Pour into Non-Halogenated Waste carboy.

  • Rinsing: Triple-rinse the original vessel with a small volume of acetone. Add the rinsate to the same waste carboy.

Spill Management & Decontamination

Self-Validating Logic: The compound is lipophilic. Water alone will not clean the surface; it will only spread the contamination. You must use an organic solvent first.

  • Isolate: Evacuate the immediate area (10 ft radius). Mark "Do Not Enter."

  • PPE: Don Nitrile gloves (double layer recommended), lab coat, and safety goggles. If powder is aerosolized, use an N95 respirator.

  • Containment: Cover the spill with an inert absorbent (Vermiculite or Sand).[1][3] Do not use paper towels for the initial bulk pickup (reduces flammability risk).

  • Collection: Scoop absorbent into a wide-mouth jar or heavy-duty bag.

  • Decontamination (The Two-Step Method):

    • Step 1 (Solubilization): Wipe the surface with a paper towel soaked in Ethanol or Isopropanol . This dissolves the lipophilic aniline residue.

    • Step 2 (Removal): Wash the area with soap and water to remove the solvent residue.

  • Verification: A UV lamp (254 nm) can often detect residual aniline derivatives (many fluoresce or appear dark under UV) to verify cleanup.

Regulatory Framework

Compliance is based on the US EPA Resource Conservation and Recovery Act (RCRA).

  • Waste Code Assignment:

    • While this specific molecule is not explicitly "P" or "U" listed by CAS number, it must be treated as a Characteristic Hazardous Waste due to toxicity.

    • If the waste stream contains spent solvents, apply codes F002 (Halogenated) or F003 (Non-halogenated ignitable).

  • Disposal Method: The ultimate fate of this waste stream should be Fuel Blending or Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24847293, 4-(Benzyloxy)aniline hydrochloride. (Analogous Safety Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (F, K, P, and U Lists).[4] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline and Derivatives. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline

Executive Safety Assessment Compound Class: Substituted N-Benzylaniline / Aryl Ether Hazard Classification (Read-Across): High Potency / Irritant / Skin Absorber [1] As a Senior Application Scientist, I must emphasize th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Class: Substituted N-Benzylaniline / Aryl Ether Hazard Classification (Read-Across): High Potency / Irritant / Skin Absorber [1]

As a Senior Application Scientist, I must emphasize that while specific toxicological data for 4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline may be sparse in public registries, its structural moieties—specifically the aniline core and the lipophilic isobutoxybenzyl chain—dictate a strict safety protocol.[1]

The Safety Logic (Causality):

  • Aniline Core: Anilines are notorious for methemoglobinemia (interference with oxygen transport in blood) and are readily absorbed through intact skin.

  • Lipophilicity (Isobutoxy Group): The addition of the isobutoxy group increases the molecule's lipophilicity (

    
    ), significantly enhancing its ability to penetrate the stratum corneum (outer skin layer) and cell membranes.
    
  • Unknown Potency: In drug discovery, novel intermediates must be treated as "Potent Compounds" (OEB 3 or 4 equivalent) until specific toxicology proves otherwise.

Immediate Action Required:

  • Containment: Handle only inside a certified chemical fume hood.

  • Skin Barrier: Double-gloving is mandatory due to the high permeation potential of lipophilic amines.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in solid or solution phase.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary barrier against inhalation of dust/aerosols.[1]
Hand (Inner) Nitrile Gloves (4 mil, Cuff length >280mm)Base layer protection. Inspect for micro-tears.
Hand (Outer) Nitrile or Neoprene (5–8 mil)Critical: Anilines permeate thin nitrile.[1] The outer layer provides sacrificial protection and must be changed immediately upon splash.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for amines, which can cause severe corneal damage.
Body Tyvek® Lab Coat (or chemically resistant apron)Cotton coats absorb liquids and hold toxins against the skin. Impervious material is required.[2][3][4][5]

Operational Protocol: The "Zero-Contact" Workflow

This protocol is designed to eliminate direct exposure pathways.[6]

Phase A: Preparation & Weighing
  • Static Control: Use an anti-static gun on the weighing boat. Dry organic amine powders are prone to static dispersal.

  • Containment: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Technique:

    • Tare the vial/boat.

    • Transfer solid using a disposable spatula.

    • Immediate Solubilization: If possible, dissolve the solid in the transport vial before moving it. Solutions are less likely to disperse than dust.

Phase B: Reaction & Handling
  • Solvent Selection: When dissolving, avoid highly penetrating solvents like DMSO or DMF if possible, as they will carry the compound through gloves faster. Use DCM or Ethyl Acetate if chemistry permits.

  • Inert Atmosphere: This compound contains electron-rich aromatic rings and ether linkages.[1] Flush headspace with Nitrogen (

    
    ) or Argon to prevent oxidation (N-oxide formation) and degradation.[1]
    
Phase C: Cleanup & Decontamination[1]
  • Solvent Wash: Wipe all surfaces (balance, hood sash, spatula) with an ethanol-dampened tissue.[1]

  • Acid Wash: Follow with a dilute acetic acid or HCl wipe.

    • Mechanism:[1][7] Converting the residual amine to its hydrochloride salt (

      
      ) renders it water-soluble and non-volatile, significantly reducing vapor hazard and facilitating removal.[1]
      

Visualizing the Safety Workflow

The following diagram illustrates the "Defense-in-Depth" strategy for handling this compound, ensuring multiple failures are required before exposure occurs.

SafeHandling cluster_Hood Fume Hood (Primary Barrier) Start Compound Receipt Storage Storage: 4°C, Inert Gas (Prevent Oxidation) Start->Storage Weighing Weighing (Anti-static gun used) Storage->Weighing Transfer in secondary container Solubilization Solubilization (Immediate dissolution) Weighing->Solubilization Minimize dust time Reaction Reaction Setup (Closed Vessel) Solubilization->Reaction Waste Disposal: Solid/Liquid Organic Waste Reaction->Waste Quenched reagents Decon Decontamination: Acid Wash (Salt Formation) Reaction->Decon Equipment cleaning

Caption: Operational workflow emphasizing containment zones and chemical deactivation steps.

Waste Disposal & Emergency Response

Disposal Streams
  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into Hazardous Solid Waste (Toxic) . Do not use regular trash.

  • Liquid Waste: Segregate into Non-Halogenated or Halogenated organic waste depending on the solvent used.[1]

  • Labeling: Clearly tag waste containers with "Toxic Organic Amine" to alert EHS personnel.

Emergency Exposure Plan
  • Skin Contact:

    • Immediate: Remove contaminated clothing/gloves.[2][4][8]

    • Wash: Rinse with copious water for 15 minutes.[2][6][8] Use soap (lipophilic compounds require soap to emulsify).

    • Alert: Seek medical attention.[2][3][4][6][8][9][10][11] Mention "Potential Aniline Derivative Exposure" (risk of methemoglobinemia).

  • Eye Contact:

    • Flush for 15 minutes at an eyewash station.[6] Hold eyelids open.

  • Spill (Solid):

    • Do not dry sweep (creates dust). Cover with wet paper towels (solvent-dampened), then scoop into a bag.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.). Compound Summary: 4-Benzyloxyaniline (Fragment Safety Data). National Library of Medicine. [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Aniline.[8] United States Department of Labor. [1]

  • ECHA (European Chemicals Agency). (n.d.).[12] Information on Chemicals: Benzyl Phenyl Ether Derivatives.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-N-(2-isobutoxybenzyl)aniline
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